

# An In-depth Technical Guide to 2-chloro-6-methylbenzenethiol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-6-methylthiophenol

Cat. No.: B098659

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This technical guide provides a comprehensive overview of 2-chloro-6-methylbenzenethiol, a substituted aromatic thiol of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules. This document details its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity and potential applications, and provides essential safety information.

## Chemical and Physical Properties

Precise experimental data for the physical properties of 2-chloro-6-methylbenzenethiol are not readily available in published literature. The data presented below are a combination of computed values from reliable chemical databases and experimental values for structurally similar compounds, which should be used as estimations.

Table 1: Physicochemical Properties of 2-chloro-6-methylbenzenethiol and Related Compounds

Property	2-chloro-6-methylbenzenethiol (Computed/Predicted)	2-methylbenzenethiol (Experimental)	4-methylbenzenethiol (Experimental)
CAS Number	18858-05-4[1]	137-06-4	106-45-6
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClS[1]	C <sub>7</sub> H <sub>8</sub> S	C <sub>7</sub> H <sub>8</sub> S
Molecular Weight	158.65 g/mol [1]	124.20 g/mol	124.20 g/mol
Melting Point	Data not available	10-12 °C	41-43 °C
Boiling Point	Data not available	195 °C	195 °C
Density	Data not available	1.054 g/mL at 25 °C	Data not available
Refractive Index	Data not available	n <sub>20</sub> /D 1.578	Data not available
Solubility	Data not available	Insoluble in water; soluble in alcohol and ether.	Insoluble in water; soluble in alcohol and ether.

## Spectroscopic Data

Detailed experimental spectroscopic data for 2-chloro-6-methylbenzenethiol are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

### 2.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the thiol proton (which may be broad and its chemical shift dependent on concentration and solvent), and a multiplet system for the three aromatic protons. The chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and thiol groups.

### 2.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro, methyl, and thiol substituents.

### 2.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  158 and a characteristic  $M+2$  peak at  $m/z$  160 with an intensity of approximately one-third of the  $M^+$  peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the thiol proton, the methyl group, and the chlorine atom.

### 2.4. Infrared (IR) Spectroscopy

An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[1] While the full spectrum is not publicly detailed, the characteristic absorption bands would include S-H stretching (around  $2550\text{-}2600\text{ cm}^{-1}$ ), C-S stretching, and aromatic C-H and C=C stretching vibrations.

## Synthesis

A direct and verified experimental protocol for the synthesis of 2-chloro-6-methylbenzenethiol is not readily found in peer-reviewed journals. However, a plausible synthetic route can be adapted from a patented method for the synthesis of the closely related compound, 2-chloro-6-methylthiotoluene.[2] This method involves a two-step process starting from 2-chloro-6-aminotoluene.

### 3.1. Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of 2-chloro-6-aminotoluene, followed by a Newman-Kwart rearrangement or a direct displacement with a sulfur nucleophile to introduce the thiol group. A more direct approach, based on the synthesis of the related thioether, would be the reaction of the diazonium salt with a sulfide or hydrosulfide salt.



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Caption: Proposed synthesis of 2-chloro-6-methylbenzenethiol.

### 3.2. Detailed Experimental Protocol (Adapted)

This protocol is an adaptation of the method described for the synthesis of 2-chloro-6-methylthiotoluene and should be optimized for the synthesis of the target thiol.<sup>[2]</sup>

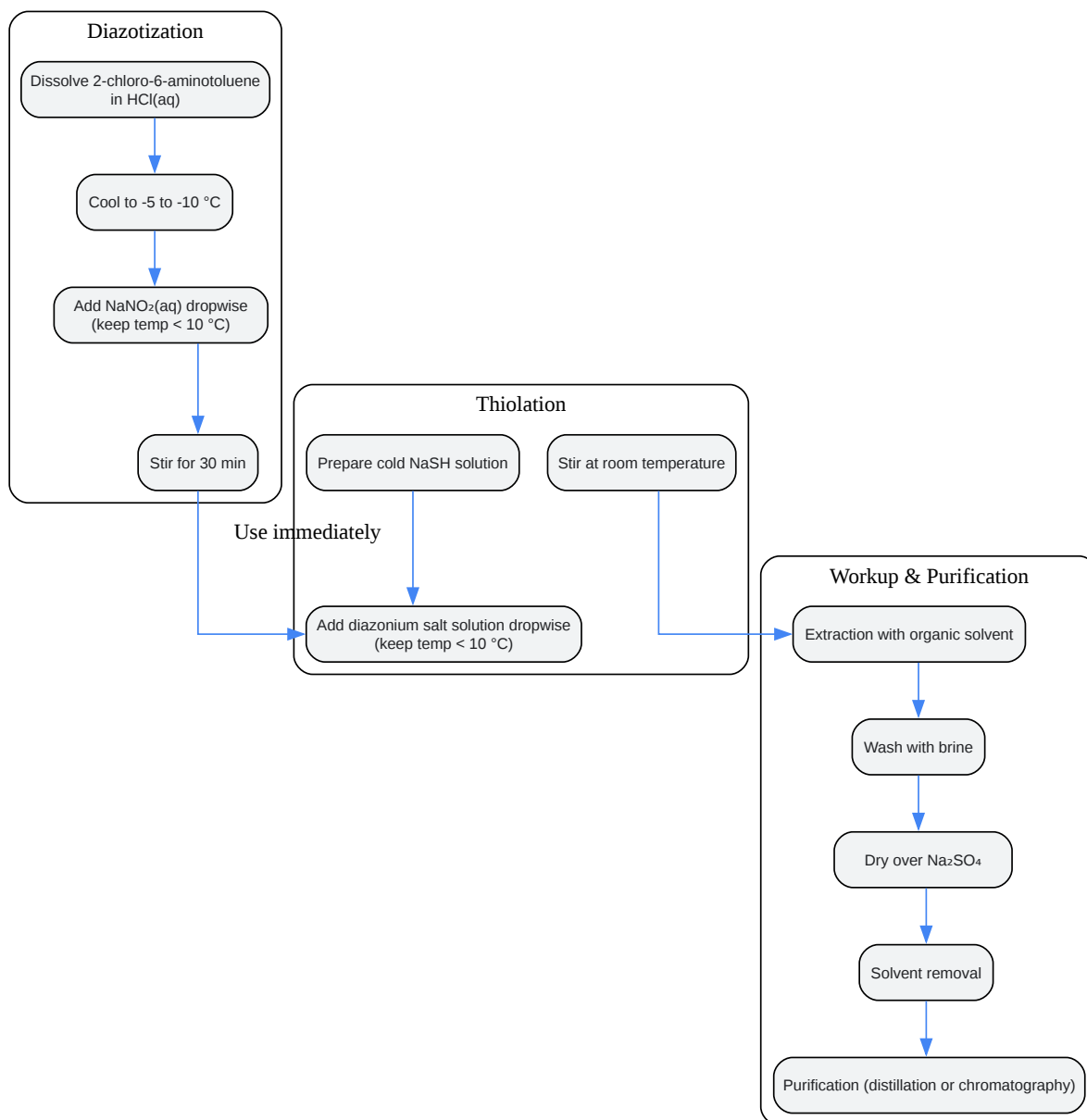
#### Step 1: Diazotization of 2-chloro-6-aminotoluene

- In a reaction vessel equipped with a stirrer and a cooling bath, add 30% hydrochloric acid and water.
- Slowly add 2-chloro-6-aminotoluene to the acid solution while maintaining the temperature below 50 °C. Stir for 10 minutes after the addition is complete.
- Cool the mixture to between -5 and -10 °C.
- Slowly add a pre-prepared aqueous solution of sodium nitrite. The temperature should be kept below 10 °C during the addition.
- After the addition is complete, continue stirring for 30 minutes. The resulting diazonium salt solution should be kept at approximately 0 °C for immediate use in the next step.

#### Step 2: Thiolation

- In a separate reaction vessel, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in water, cooled to about 0 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the hydrosulfide solution, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and continue stirring for several hours at room temperature to allow for the decomposition of the intermediate and formation of the thiol.
- The reaction mixture can then be worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

- Purification of the crude product can be achieved by vacuum distillation or column chromatography.



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Caption: Experimental workflow for the proposed synthesis.

## Reactivity and Potential Applications

While specific studies on the reactivity and applications of 2-chloro-6-methylbenzenethiol are scarce, its chemical nature suggests several potential uses in research and development.

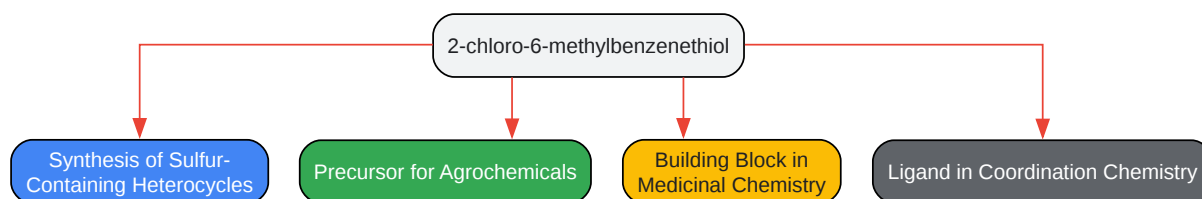
### 4.1. Reactivity

The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions. The presence of the ortho-chloro and ortho-methyl groups can provide steric hindrance around the sulfur atom, potentially influencing its reactivity compared to less substituted thiophenols. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing chloro, methyl, and thiol groups.

### 4.2. Potential Applications in Drug Development and Medicinal Chemistry

Substituted benzenethiols are important intermediates in the synthesis of various pharmaceuticals. The benzothiazole scaffold, which can be synthesized from ortho-aminothiophenols, is a prominent feature in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Although 2-chloro-6-methylbenzenethiol itself is not an aminothiophenol, its structural motifs are relevant to the synthesis of sulfur-containing heterocyclic compounds that are of interest in drug discovery.

The thiol group can also be used as a handle for bioconjugation or for incorporation into larger molecules to modulate their pharmacological properties.



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Caption: Potential application areas for this compound.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-6-methylbenzenethiol is classified as follows:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
- Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly closed container in a cool, dry place away from oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.

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## References

- 1. 2-Chloro-6-methylthiophenol | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiitoluene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamscience.com [benthamscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-chloro-6-methylbenzenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098659#iupac-name-2-chloro-6-methylbenzenethiol]

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